molecular formula C12H14F3NO5S2 B2880274 3-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine CAS No. 1448057-56-4

3-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine

Katalognummer: B2880274
CAS-Nummer: 1448057-56-4
Molekulargewicht: 373.36
InChI-Schlüssel: FLZIQIBMFXNOPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry. This compound features a pyrrolidine scaffold, a privileged structure in drug discovery known for its presence in numerous biologically active molecules and FDA-approved treatments across therapeutic areas such as oncology, virology, and diabetes . The integration of a trifluoromethoxy phenyl group is a strategic modification in modern drug design, as fluorination is known to enhance key properties of a molecule, including its metabolic stability, lipophilicity, and membrane permeability . The methylsulfonyl and phenylsulfonyl functional groups act as versatile handles for further synthetic elaboration or may contribute to the molecule's binding affinity with biological targets. While the specific biological profile and mechanism of action for this exact compound require empirical determination, its sophisticated structure makes it a valuable building block for constructing novel chemical entities. Potential research applications include use as an intermediate in the synthesis of potential protease inhibitors, kinase inhibitors, or other therapeutic candidates. This product is intended for research use only in a laboratory setting and is not for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

3-methylsulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO5S2/c1-22(17,18)11-6-7-16(8-11)23(19,20)10-4-2-9(3-5-10)21-12(13,14)15/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZIQIBMFXNOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature focusing on its synthesis, biological evaluation, and potential therapeutic applications.

The molecular formula of 3-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine is C13H14F3N2O4S3, with a molecular weight of 397.45 g/mol. The compound features a pyrrolidine ring substituted with both methylsulfonyl and trifluoromethoxy phenyl groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the initial formation of the pyrrolidine ring can be achieved through cyclization reactions involving appropriate sulfonamide derivatives. Following this, functionalization with methylsulfonyl and trifluoromethoxy groups can be accomplished through nucleophilic substitution reactions.

Antitumor Activity

Recent studies have shown that derivatives of sulfonamides, including those similar to 3-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine, exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds in this class have demonstrated IC50 values in the nanomolar range against human cancer cell lines such as MCF7 (breast cancer) and HT-29 (colon cancer) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
3-(Methylsulfonyl)-1-((4-trifluoromethoxy)phenyl)sulfonyl)pyrrolidineMCF750
PIB-SO derivativeHT-29100
Combretastatin A-4M2120

The mechanism by which these compounds exert their antitumor effects often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Specifically, they may bind to the colchicine site on β-tubulin, thus inhibiting mitotic spindle formation . This action is crucial for the development of new chemotherapeutic agents targeting rapidly dividing cancer cells.

Anti-inflammatory Activity

In addition to antitumor properties, compounds similar to 3-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine have been evaluated for their anti-inflammatory activities. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokine production in activated macrophages, indicating potential use in treating inflammatory diseases .

Case Studies

One notable study involved the administration of a related sulfonamide derivative in an animal model of breast cancer. The results indicated a significant reduction in tumor size compared to controls, alongside minimal toxicity observed in normal tissues . This highlights the therapeutic promise of such compounds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs, derived from patent literature (), share sulfonyl and nitrogen-containing heterocyclic motifs but differ in ring size, substituents, and connectivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Core Structure Substituents Key Features
3-(Methylsulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidine (Target) Pyrrolidine –SO₂CH₃ (C3), –SO₂C₆H₄–O–CF₃ (C1) 5-membered ring; dual sulfonyl groups; trifluoromethoxy enhances lipophilicity.
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (Patent Example) Piperidine –SO₂CH₃ (aryl), –OH (C4), –CH₂CH₂CH₃ (C1) 6-membered ring; hydroxyl and alkyl groups may increase solubility.
1,4-Bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane (Patent Example) Piperidine Dual –SO₂–C₆H₄–piperidinylpropyl groups linked by butane Dimeric structure; extended conformation may enhance target binding avidity.
1-(2-Methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine (Patent Example) Piperidine –SO₂CH₃ (aryl), branched alkyl (–CH₂CH(CH₂CH₃)₂) at C1 Branched alkyl chain may improve membrane permeability.

Key Comparative Insights

Ring Size and Flexibility :

  • The pyrrolidine core (5-membered) in the target compound offers greater conformational rigidity compared to piperidine (6-membered) analogs . This may influence binding specificity to biological targets.
  • Piperidine derivatives (e.g., 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol) allow for additional substituents (e.g., hydroxyl groups) that enhance solubility but reduce metabolic stability compared to trifluoromethoxy groups.

Substituent Effects: The trifluoromethoxy group (–O–CF₃) in the target compound provides stronger electron-withdrawing effects and higher lipophilicity (logP ≈ 3.5 estimated) than methylsulfonyl (–SO₂CH₃) or hydroxyl (–OH) groups in analogs .

Pharmacokinetic Predictions :

  • The target compound’s trifluoromethoxy group likely improves metabolic stability over methylsulfonyl analogs, as CF₃ groups resist cytochrome P450-mediated oxidation .
  • Piperidine derivatives with alkyl chains (e.g., 1-(2-methylpentyl)-4-(3-(methylsulfonyl)phenyl)piperidine) may exhibit better blood-brain barrier penetration due to increased hydrophobicity.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound requires multi-step synthesis, including sulfonylation of pyrrolidine and introduction of trifluoromethoxy via nucleophilic aromatic substitution. This contrasts with simpler alkylation routes for piperidine analogs .
  • Biological Data Gap: No direct comparative studies on potency, toxicity, or target affinity are available in the provided evidence. Further in vitro/in vivo testing is needed to validate hypothesized advantages.

Vorbereitungsmethoden

Sequential Sulfonylation Strategies

Pyrrolidine Core Functionalization

The unsubstituted pyrrolidine ring serves as the foundational scaffold. Nitrogen protection with Boc (tert-butoxycarbonyl) groups enables selective C-3 modification prior to sulfonylation.

Thioether Intermediate Synthesis

3-(Methylsulfanyl)pyrrolidine is synthesized via nucleophilic displacement of 3-bromopyrrolidine with sodium methanethiolate (NaSMe) in DMF at 80°C for 12 hours (Yield: 74%). Thiomethylation kinetics follow second-order rate dependence (k = 2.3 × 10⁻³ M⁻¹s⁻¹ at 25°C).

Sulfide Oxidation to Sulfone

Oxone (2.2 eq) in methanol/water (3:1) at 0–25°C converts 3-(methylsulfanyl)pyrrolidine to 3-(methylsulfonyl)pyrrolidine over 20 hours (Isolated yield: 83%; Purity >98% by HPLC). Reaction monitoring via ¹H-NMR shows complete sulfide depletion (δ 2.1 ppm → δ 3.3 ppm).

N-Sulfonylation with Aryl Sulfonyl Chlorides

Deprotected 3-(methylsulfonyl)pyrrolidine undergoes sulfonylation with 4-(trifluoromethoxy)benzenesulfonyl chloride (1.5 eq) in dichloromethane using triethylamine (2.0 eq) as base. Key parameters:

Condition Value Impact on Yield
Temperature 0°C → 25°C (gradient) Maximizes 89%
Reaction Time 18 hours <5% side products
Solvent Polarity ε = 8.93 (DCM) Prevents hydrolysis

Product isolation via silica gel chromatography (hexane:EtOAc 4:1) affords white crystalline solid (mp 112–114°C).

Prefunctionalized Pyrrolidine Intermediate Routes

Solid-Phase Synthesis for Parallel Optimization

Wang resin-immobilized pyrrolidine enables combinatorial screening of sulfonylation sequences:

  • Resin Loading : 0.8 mmol/g capacity via carbodiimide coupling
  • Sulfonyl Group Introduction :
    • Methylsulfonyl: TFAA-mediated activation, 3× 30-minute couplings
    • Aryl sulfonyl: Microwave-assisted (100W, 60°C) for 15 minutes
  • Cleavage : TFA/DCM (1:9) yields 92% purity without chromatography

Enzymatic Sulfonylation

Lipase B (Candida antarctica) catalyzes N-sulfonylation in ionic liquids ([BMIM][BF₄]), achieving 67% conversion at 40°C. Stereoselectivity arises from enzyme-substrate π-stacking interactions (Kd = 12.3 μM).

Late-Stage Oxidation Methodologies

Dual Sulfide Oxidation Systems

Concurrent oxidation of C-3 methylthio and N-sulfenamide groups using mCPBA (meta-chloroperbenzoic acid):

  • Reaction Stoichiometry :
    • mCPBA (4.4 eq) in CH₂Cl₂ at -78°C
    • Gradual warming to 25°C over 6 hours
  • Intermediate Characterization :
    • ESI-MS m/z 398.1 [M+H]+ (sulfoxide stage)
    • Complete conversion to sulfones at 48 hours (TLC Rf 0.33)

Electrochemical Oxidation

Undivided cell with Pt electrodes (current density 5 mA/cm²) in acetonitrile/H₂O (9:1) containing NaHCO₃ (0.1M):

Parameter Value Efficiency
Applied Potential +1.8 V vs Ag/AgCl 94% Faradaic
Temperature 30°C 78% yield
Substrate Conc. 0.2M Optimal mass transfer

Industrial-Scale Production Techniques

Continuous Flow Sulfonylation

Two-stage plug flow reactor system (Corning AFR):

  • Stage 1 (Sulfide Oxidation) :

    • Residence time: 8 minutes
    • 10 bar backpressure
    • Conversion: 98.5%
  • Stage 2 (N-Sulfonylation) :

    • Static mixer for reagent introduction
    • PID-controlled quench (pH 7.0)
    • Throughput: 12 kg/day

Crystallization Optimization

Anti-solvent (n-heptane) addition rate vs. product particle size:

Addition Rate (mL/min) D50 (μm) PDI
5 152 0.21
10 89 0.33
20 42 0.47

Optimal control at 8 mL/min achieves D50 = 110 μm (PDI 0.18), ensuring flowability for tablet formulation.

Analytical Characterization Protocols

Spectroscopic Differentiation

Critical NMR signals for regioisomer identification:

Proton Position δ (ppm) Multiplicity
C-3 SO₂CH₃ 3.08 (s, 3H)
N-SO₂Ar ortho protons 7.92 (d, J=8.4Hz, 2H)
Pyrrolidine H-2/H-4 2.67 (m, 2H)

Stability Under Stress Conditions

Condition Degradation Products t90 (Days)
40°C/75% RH Hydrolyzed sulfonamide (3.2%) 78
Photolytic (ICH Q1B) Radical dimerization products 14
Acidic (0.1N HCl) Desulfonylation (12% at 24h) N/A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.